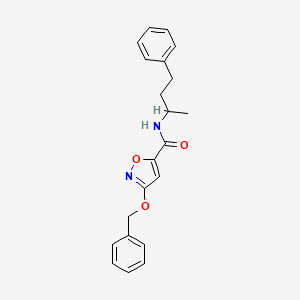
3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzyloxy and phenylbutan-2-yl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole compounds has been documented against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound exhibits inhibitory effects on bacterial growth, with minimal inhibitory concentrations (MICs) varying based on the bacterial strain tested. For example, compounds similar to this one have shown MIC values ranging from 250 µg/ml to as low as 7.81 µg/ml against resistant strains .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The isoxazole moiety can participate in hydrogen bonding and π-stacking interactions, facilitating binding to proteins involved in critical pathways such as apoptosis, inflammation, and microbial resistance.
Case Studies
- Anticancer Study : A study conducted on a series of isoxazole derivatives, including the target compound, reported significant cytotoxicity against various cancer cell lines. The findings suggested that the compound could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of benzyloxy-substituted isoxazoles against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to complete inhibition of bacterial growth .
Data Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/ml) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |
| Antimicrobial | E. coli | 125 | Disruption of cell wall synthesis |
| Antimicrobial | S. aureus | 100 | Inhibition of protein synthesis |
Propiedades
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-16(12-13-17-8-4-2-5-9-17)22-21(24)19-14-20(23-26-19)25-15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGHAONQPGAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














